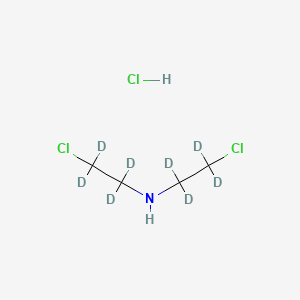
Bis(2-Chloroethyl)amine hydrochloride-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-Chloroethyl)amine hydrochloride-d8 is a deuterated analog of Bis(2-Chloroethyl)amine hydrochloride. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. The deuterium labeling can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and other research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(2-Chloroethyl)amine hydrochloride-d8 can be synthesized by reacting deuterated diethanolamine with thionyl chloride in chloroform. The reaction is carried out at temperatures below 0°C, with the mixture being stirred at -4 to -6°C. After the addition is complete, the mixture is stirred at room temperature for an hour and then heated to 60-65°C to precipitate the product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable methods to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-Chloroethyl)amine hydrochloride-d8 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroethyl groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted amine derivative .
Wissenschaftliche Forschungsanwendungen
Bis(2-Chloroethyl)amine hydrochloride-d8 has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing various chemical compounds, including piperazine derivatives.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of deuterated drugs.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of Bis(2-Chloroethyl)amine hydrochloride-d8 involves its interaction with biological molecules. The deuterium labeling can influence the compound’s metabolic stability and distribution within the body. The molecular targets and pathways involved include interactions with enzymes and receptors that are part of the metabolic and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-Chloroethyl)amine hydrochloride: The non-deuterated analog, used in similar applications but with different pharmacokinetic properties.
2-Chloroethylamine hydrochloride: A related compound with a single chloroethyl group, used in different chemical synthesis applications.
Uniqueness
The uniqueness of Bis(2-Chloroethyl)amine hydrochloride-d8 lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms can alter the compound’s metabolic profile, making it a valuable tool for studying drug metabolism and other biochemical processes .
Eigenschaften
Molekularformel |
C4H10Cl3N |
|---|---|
Molekulargewicht |
186.53 g/mol |
IUPAC-Name |
2-chloro-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-1,1,2,2-tetradeuterioethanamine;hydrochloride |
InChI |
InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D2,2D2,3D2,4D2; |
InChI-Schlüssel |
YMDZDFSUDFLGMX-PHHTYKMFSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])Cl)NC([2H])([2H])C([2H])([2H])Cl.Cl |
Kanonische SMILES |
C(CCl)NCCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


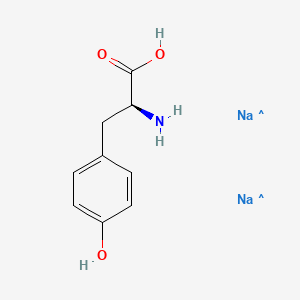
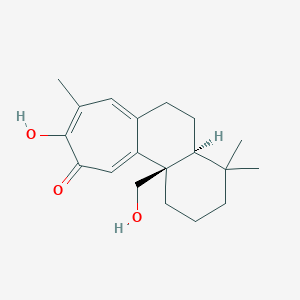

![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)
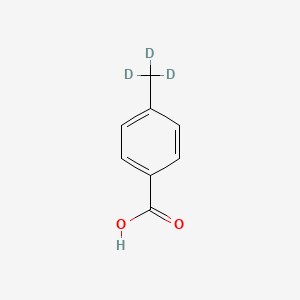
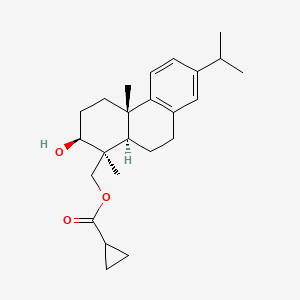

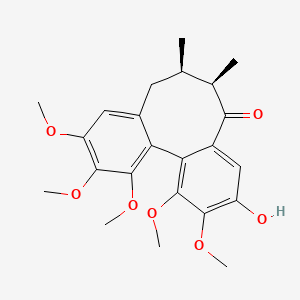

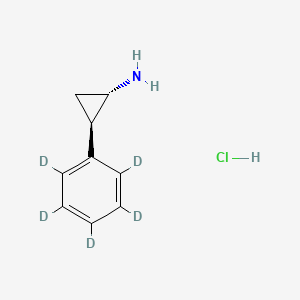
![5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391546.png)
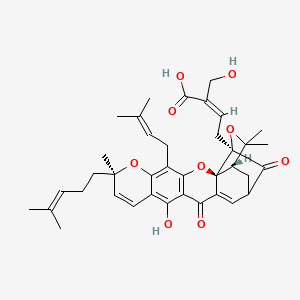
![[(2R)-3-[2-[(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12391556.png)
![6-(2-{5-[2-(Dimethylamino)ethyl]-2,3-difluorophenyl}ethyl)-4-methylpyridin-2-amine](/img/structure/B12391561.png)
